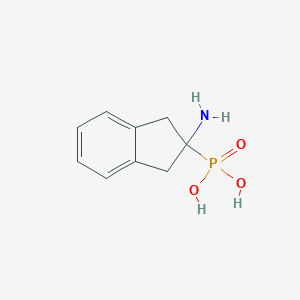![molecular formula C16H17NO4S2 B182836 Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]- CAS No. 65649-93-6](/img/structure/B182836.png)
Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]- is a chemical compound commonly known as DIBAL-H, which is widely used in organic chemistry as a reducing agent. It is a colorless liquid with a characteristic odor and is highly reactive. DIBAL-H is mainly used to reduce esters, carboxylic acids, and amides to aldehydes or primary alcohols.
Applications De Recherche Scientifique
DIBAL-H has various scientific research applications, including organic synthesis, medicinal chemistry, and material science. It is used in the reduction of ketones, aldehydes, and imines, as well as in the synthesis of complex organic molecules. DIBAL-H is also used in the preparation of chiral compounds, which have applications in the pharmaceutical industry. Additionally, DIBAL-H is used in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Mécanisme D'action
DIBAL-H acts as a reducing agent by transferring a hydride ion to the carbonyl group of the substrate. The hydride ion is transferred to the carbonyl group in a concerted manner, resulting in the formation of an intermediate alkoxide. The alkoxide is then protonated by DIBAL-H, resulting in the formation of the reduced product.
Biochemical and Physiological Effects:
DIBAL-H is not used in biochemical or physiological studies as it is a highly reactive reducing agent and can cause severe damage to biological systems. Therefore, it is not recommended for use in drug development or pharmacological studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DIBAL-H as a reducing agent in laboratory experiments include its high reactivity, selectivity, and mild reaction conditions. DIBAL-H is also compatible with a wide range of functional groups, making it a versatile reducing agent. However, the limitations of using DIBAL-H include its high toxicity and air and moisture sensitivity. Therefore, it must be handled with great care, and reactions must be carried out under an inert atmosphere.
Orientations Futures
For DIBAL-H research include the development of new synthetic methodologies using DIBAL-H, the synthesis of chiral compounds using DIBAL-H, and the application of DIBAL-H in the synthesis of metal-organic frameworks. Additionally, the development of new reducing agents with improved selectivity and reactivity could enhance the utility of DIBAL-H in organic synthesis.
Méthodes De Synthèse
DIBAL-H is synthesized by the reaction of lithium aluminum hydride with diisobutylaluminum hydride in the presence of sulfur dioxide. The reaction is carried out in anhydrous conditions and under an inert atmosphere. The resulting product is purified by distillation under reduced pressure.
Propriétés
Numéro CAS |
65649-93-6 |
|---|---|
Formule moléculaire |
C16H17NO4S2 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
2,2-bis-(4-methylphenyl)sulfonylethenamine |
InChI |
InChI=1S/C16H17NO4S2/c1-12-3-7-14(8-4-12)22(18,19)16(11-17)23(20,21)15-9-5-13(2)6-10-15/h3-11H,17H2,1-2H3 |
Clé InChI |
QEDPKNNUWJCJKU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CN)S(=O)(=O)C2=CC=C(C=C2)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C(=CN)S(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B182754.png)
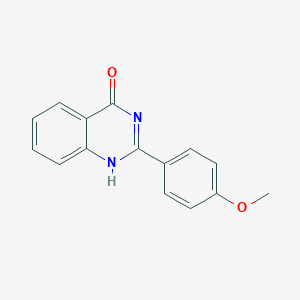
![Ethyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B182761.png)
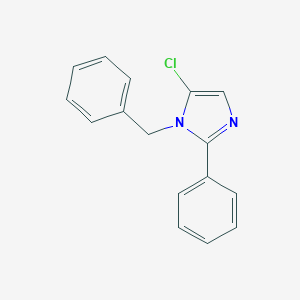
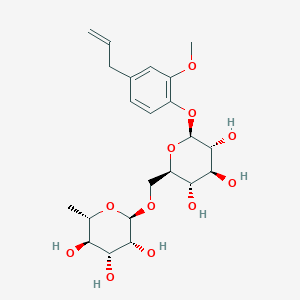

![1H-Benzimidazole, 2-[(2,4-dinitrophenyl)thio]-](/img/structure/B182768.png)
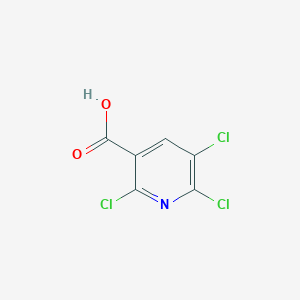
![5-o-Tolyloxymethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B182770.png)

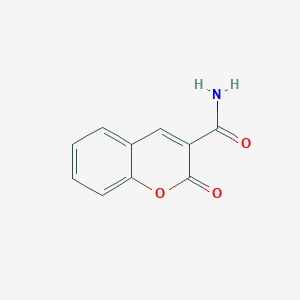
![Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate](/img/structure/B182773.png)
![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B182776.png)
